molecular formula C10H14ClN B3316013 2-(3-chlorophenyl)-N-ethylethanamine CAS No. 951912-42-8

2-(3-chlorophenyl)-N-ethylethanamine

Cat. No. B3316013
CAS RN: 951912-42-8
M. Wt: 183.68 g/mol
InChI Key: IADUBCDPTMUTKG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-ethylethanamine, also known as 2-CEE, is a chemical compound belonging to the class of amines. It is an alkyl-substituted phenethylamine and is derived from the chemical synthesis of phenethylamine and ethyl chloride. 2-CEE is an important research chemical that has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Neuroscience and Pharmacology

2-Phenylethylamine (PEA), which is structurally similar to 2-(3-chlorophenyl)-N-ethylethanamine, holds significant importance in the realm of neuroscience and pharmacology . As a naturally occurring compound in the human body, PEA acts as a neuromodulator, influencing mood, cognition, and behavior . It also serves as a precursor to various neurotransmitters, and plays a vital role in the synthesis of catecholamines .

Mood Disorders and ADHD Treatment

PEA’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Enhancement of Biological Activity

Chlorine atoms have a proven, important role in various natural products . Strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity .

Drug Design

The nitro group represents a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents with applications in antimicrobial therapy, cancer treatment, and beyond .

Synthesis of Bio-functional Hybrid Molecules

The compound 2-(3-chlorophenyl)-N-ethylethanamine can be used in the synthesis of bio-functional hybrid molecules. For instance, it has been used in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide .

Industrial Chemistry and Material Science

Thiophene derivatives, which can be synthesized from 2-(3-chlorophenyl)-N-ethylethanamine, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2-(3-chlorophenyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUBCDPTMUTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-N-ethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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